2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
This compound features a 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen core with two ketone groups (2,4-dioxo) and a piperazine-ethyl bridge linked to a methoxyphenethyl acetamide moiety. The piperazine group enhances solubility and target binding, while the methoxyphenyl moiety may influence pharmacokinetics (e.g., metabolic stability) .
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4/c1-37-25-11-3-2-6-21(25)12-13-30-26(34)20-32-16-14-31(15-17-32)18-19-33-28(35)23-9-4-7-22-8-5-10-24(27(22)23)29(33)36/h2-11H,12-20H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXDXEKMHKERAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity
Structurally analogous compounds share the azatricyclic core or piperazine-acetamide motifs but differ in substituents affecting bioactivity and target specificity. Key examples include:
Bioactivity Profiles
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that compounds with ≥70% structural similarity (Tanimoto coefficient) share overlapping target profiles . For example:
Note: Bioactivity divergence correlates with substituents like the methoxyphenyl group, which may reduce off-target effects compared to nitro- or chloro-substituted analogs .
Target Interaction Patterns
Molecular docking and dynamics studies suggest:
- The azatricyclic core binds to hydrophobic pockets in kinase ATP-binding sites (e.g., GSK3β), while the piperazine group interacts with polar residues (e.g., Asp200 in HDAC8) .
- Compound 14 ’s spiro system reduces binding affinity for HDACs by ~40% compared to the target compound, likely due to steric hindrance .
Pharmacokinetic Properties
Key Insight : The target compound’s methoxyphenyl group improves metabolic stability over chlorophenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
